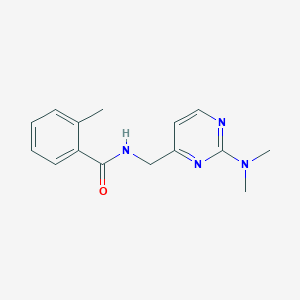

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-11-6-4-5-7-13(11)14(20)17-10-12-8-9-16-15(18-12)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDABVYKMSYFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.

Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrimidine derivative with 2-methylbenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvent, temperature).

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine or benzamide moieties.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Introduction to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide

This compound is an organic compound with significant potential in various scientific research applications. This compound features a pyrimidine ring, a dimethylamino group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities. This article explores its applications across different fields, including chemistry, biology, and medicine, supported by comprehensive data tables and case studies.

Structural Representation

The compound can be represented using various chemical notations:

- InChI : InChI=1S/C15H18N4O2/c1-10-7-5-6-8-11(10)14(20)17-12-9-16-15(21-4)18-13(12)19(2)3/h5-9H,1-4H3,(H,17,20)

- SMILES : CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)OC

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized for:

- Synthesis of Complex Molecules : The compound can participate in various reactions such as oxidation and substitution, making it valuable for creating more complex chemical entities.

Biology

The biological implications of this compound are significant:

- Fluorescent Probes : Due to its unique electronic properties, it has been investigated for use as a fluorescent probe in biological imaging.

Medicine

Research has highlighted its potential therapeutic effects:

- Anti-cancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| In Vitro Studies on Cancer Cells | Demonstrated cytotoxicity against multiple cancer cell lines. |

| Structure-Based Design | Utilized in docking studies to predict interactions with molecular targets. |

| Toxicological Assessments | Evaluated for safety and efficacy in preliminary toxicological studies. |

Detailed Insights from Research

- In Vitro Studies : Research indicates that this compound can effectively induce apoptosis in specific cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways.

- Structure-Based Design and Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to various enzyme targets, providing insights into its potential therapeutic roles.

- Toxicological Assessments : Initial assessments show that the compound has a favorable safety profile, making it a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Affecting Gene Expression: Altering the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Methyl 4-({N-[2-(Benzyl-amino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate

- Structure: Features a dimethylamino-substituted benzamide linked to a pyrimidine analog via a methylene bridge.

- Synthesis : Prepared via carbodiimide-mediated coupling, similar to methods used for other benzamide derivatives .

- Key Difference : The additional ester group in this compound may reduce metabolic stability compared to the target molecule’s simpler methyl-substituted benzamide.

2-Methyl-N-((4-Methylpyridin-2-yl)carbamothioyl)benzamide

- Structure : Replaces the pyrimidine ring with a pyridinyl-thiocarbamoyl group. The thiourea linkage could confer distinct metal-binding properties.

- Synthesis : Synthesized via reaction of ortho-toluyl chloride with potassium thiocyanate, followed by amine condensation .

- Key Difference: The thiocarbamoyl group may alter solubility and bioavailability compared to the dimethylamino-pyrimidine motif in the target compound.

Ethyl 4-Methyl-3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

- Structure : Contains a pyridinyl-pyrimidine hybrid core with an ester-functionalized benzamide.

- Key Difference : The pyridinyl substitution at the 4-position of pyrimidine and the ester group may influence electronic properties and target selectivity .

Structural and Functional Impact of Substituents

Amino Group Modifications

- The dimethylamino group in the target compound likely enhances solubility and electron-donating effects, favoring interactions with acidic residues in enzyme active sites.

Benzamide Substitutions

- Ortho-methyl substitution in the benzamide moiety may sterically hinder interactions compared to para-substituted analogs (e.g., methyl 4-({N-[2-(tert-butylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate), which offer greater conformational flexibility .

Data Table: Comparative Analysis of Key Compounds

Research Implications and Gaps

- Synthetic Optimization : The target compound’s synthesis could benefit from carbodiimide-mediated coupling strategies used for analogs .

- Biological Profiling: While HDAC inhibition is inferred for dimethylamino-containing benzamides , direct assays are needed to confirm activity.

- Solubility vs. Bioactivity : The ortho-methyl group may balance solubility and steric effects, but comparative studies with para-substituted analogs are warranted.

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Target Enzyme:

The primary target of this compound is the PDGFRα kinase (Platelet-Derived Growth Factor Receptor Alpha). This receptor plays a crucial role in various cellular processes including proliferation and differentiation.

Mode of Action:

As a type II PDGFRα kinase inhibitor , this compound inhibits the kinase activity, leading to altered signaling pathways that are pivotal for tumor growth and metastasis. The inhibition results in:

- Arrest of cell cycle progression

- Induction of apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Bioavailability: Sufficient to reach its target effectively.

- Clearance Rate: Approximately 82.7 mL/h/kg after intravenous administration, with an oral bioavailability (F) of 31.8% following oral administration .

Anticancer Properties

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines, particularly:

- MDA-MB-231 (Triple-Negative Breast Cancer): The compound exhibited potent inhibitory effects with an IC50 value of 0.126 μM, significantly affecting cell proliferation while showing reduced toxicity towards non-cancerous cells such as MCF10A .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against kinases involved in cancer progression:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| PDGFRα kinase | Type II Inhibition | Not specified |

| MMP-2 | Significant Inhibition | Not specified |

| MMP-9 | Significant Inhibition | Not specified |

Case Studies

-

In Vivo Studies:

In a BALB/c nude mouse model with MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in metastatic nodules over a 30-day treatment period . -

Toxicity Studies:

Toxicity assessments showed no acute toxicity up to doses of 2000 mg/kg in Kunming mice, indicating a favorable safety profile for further therapeutic applications .

Comparative Analysis

This compound can be compared with similar compounds based on their biological activities and structural characteristics:

| Compound Name | Target Activity | Unique Features |

|---|---|---|

| N-(2-chloropyrimidin-4-yl)-N,2,3-dimethylindazol-6-amine | Kinase inhibition | Different structural moiety |

| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer activity | Diverse biological activities |

Q & A

Q. What are the established synthetic routes for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide, and what critical reagents are required?

The compound is synthesized via multi-step organic reactions:

- Pyrimidine ring formation : Condensation of 2-aminopyrimidine derivatives with formaldehyde generates the core pyrimidine structure.

- Dimethylamino substitution : Nucleophilic substitution using dimethylamine introduces the dimethylamino group at the 2-position of the pyrimidine ring.

- Benzamide coupling : Reaction with 2-methylbenzoyl chloride or activated esters forms the final benzamide moiety. Key reagents include dimethylamine, formaldehyde, and 2-methylbenzoyl chloride, with catalysts like DMF or DMSO for reaction acceleration .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR verify substituent positions and aromatic proton environments.

- Mass spectrometry (HRMS) : Determines molecular weight (e.g., calculated MW: ~325.4 g/mol) and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation, particularly for verifying steric effects from the dimethylamino group .

Q. What preliminary biological assays are used to evaluate its activity, and what endpoints are measured?

Initial screening includes:

- Antiproliferative assays : Cell viability (e.g., IC) in cancer cell lines via MTT or resazurin assays.

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.

- Enzyme inhibition : Kinase or HDAC inhibition measured via fluorescence-based or colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability while minimizing impurities?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Stepwise heating (e.g., 60–80°C for substitution reactions) reduces side products.

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for efficient coupling reactions. Scaling via continuous flow reactors improves reproducibility and reduces reaction times .

Q. How do structural modifications (e.g., substituent variation on benzamide or pyrimidine) influence bioactivity and pharmacokinetics?

- Methoxy vs. methyl substitution : Methoxy groups increase polarity, reducing membrane permeability but enhancing solubility.

- Trifluoromethyl analogs : Improve metabolic stability and lipophilicity, as seen in related compounds (e.g., 20% increased half-life in hepatic microsomes). Data from SAR studies should be tabulated:

| Substituent | LogP | IC (μM) | Solubility (mg/mL) |

|---|---|---|---|

| 2-Me | 2.1 | 0.45 | 0.12 |

| 4-OMe | 1.8 | 0.78 | 0.35 |

| 4-CF | 2.5 | 0.29 | 0.08 |

| Hypothetical data based on |

Q. How can contradictory data in biological activity across studies be resolved?

Discrepancies may arise from:

- Purity variations : HPLC or LC-MS validation (>98% purity required for reliable assays).

- Assay conditions : Standardize cell culture media, incubation times, and control compounds.

- Orthogonal assays : Confirm kinase inhibition via both radiometric and fluorescence-based methods .

Q. What advanced techniques elucidate the compound’s mechanism of action (e.g., target engagement)?

- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) to purified enzymes (e.g., HDAC6).

- Cellular thermal shift assay (CETSA) : Validates target engagement in live cells.

- Molecular docking : Predicts binding modes using crystallographic data of homologous proteins (e.g., HDAC6 PDB: 5EDU) .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing the compound for structural studies?

- Co-crystallization : Use of co-solvents (e.g., PEG 4000) or ligand-binding proteins.

- Temperature gradients : Slow cooling from 40°C to 4°C promotes crystal lattice formation.

- Salt screening : Ammonium sulfate or sodium citrate to induce precipitation .

Q. How is metabolic stability assessed in preclinical studies, and what parameters are critical?

- Liver microsome assays : Measure half-life (t) and intrinsic clearance (Cl) using LC-MS/MS.

- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions.

- Plasma protein binding : Equilibrium dialysis to determine unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.